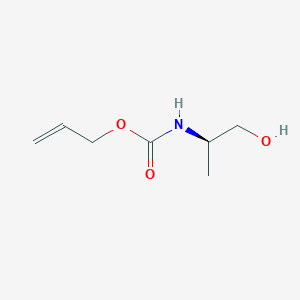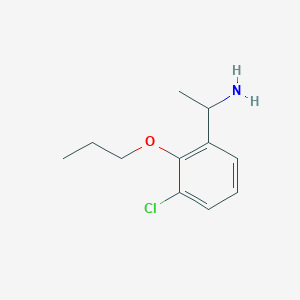![molecular formula C7H16Br2N2 B1406997 (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide CAS No. 150208-84-7](/img/structure/B1406997.png)
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide
Descripción general
Descripción
“(S)-1,4-Diazabicyclo[4.3.0]nonane” is used as stationary phases for the separation of enantiomeric mixtures of products. It is also used as catalysts for the enantioselective synthesis of various organic compounds and drugs .
Synthesis Analysis
The preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane through enzymatic resolution has been revisited and improved. The critical process parameters were evaluated and optimized for its industrial application .
Molecular Structure Analysis
The bicyclo[4.3.0]nonane scaffold, commonly known as a hydrindane, is a common structural motif found in many terpenoid structures and one that remains a challenge for synthetic chemists to elaborate with appropriate regio- and stereo-selectivity .
Chemical Reactions Analysis
The process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane through enzymatic resolution has been revisited and improved. The critical process parameters were evaluated and optimized for its industrial application .
Physical And Chemical Properties Analysis
The molecular weight of “(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide” is 288.02 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2. It has no rotatable bonds. Its exact mass is 287.96597 g/mol and its monoisotopic mass is 285.96802 g/mol .
Aplicaciones Científicas De Investigación
Synthetic Chemistry
The bicyclo[4.3.0]nonane scaffold is a common structural motif in many terpenoid structures and presents a challenge for synthetic chemists to elaborate with appropriate regio- and stereo-selectivity .
Antiviral Nucleoside Analogues
There’s research on the design and synthesis of nucleoside analogues (NAs) with a bicyclo[4.3.0]nonene carbobicyclic core, which is proposed as a novel template for antiviral NAs with activity against respiratory syncytial virus (RSV) .
Peptidomimetics
The preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics has been explored, which indicates its potential application in the development of peptide-like molecules that mimic the structure of peptides to inhibit or modulate biological processes .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXMLXRNJGFFT-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
amine](/img/structure/B1406917.png)


![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)

![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)





